REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O)([CH3:10])[CH3:9]>P([O-])([O-])([O-])=O.[Ni+2].[Ca+2].O>[C:8]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:10])=[CH2:9].[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:7])=[CH:13][CH:12]=1)([CH3:10])[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
44.16 g
|
Type
|
catalyst
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ni+2].[Ca+2]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
filled with additional quartz rings (for heat transfer)
|
Type
|
ADDITION
|
Details
|
feeds were added
|
Type
|
TEMPERATURE
|
Details
|
The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
to provide an addition rate of 0.15 ml/min
|
Type
|
ADDITION
|
Details
|
had been introduced
|
Type
|
CUSTOM
|
Details
|
the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O)([CH3:10])[CH3:9]>P([O-])([O-])([O-])=O.[Ni+2].[Ca+2].O>[C:8]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:10])=[CH2:9].[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:7])=[CH:13][CH:12]=1)([CH3:10])[CH3:9] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
44.16 g
|
Type
|
catalyst
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ni+2].[Ca+2]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
filled with additional quartz rings (for heat transfer)
|
Type
|
ADDITION
|
Details
|
feeds were added
|
Type
|
TEMPERATURE
|
Details
|
The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
CUSTOM
|
Details
|
to provide an addition rate of 0.15 ml/min
|
Type
|
ADDITION
|
Details
|
had been introduced
|
Type
|
CUSTOM
|
Details
|
the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |